molecular formula C8H18ClNO2 B612985 (S)-tert-Butyl 2-aminobutanoate hydrochloride CAS No. 53956-05-1

(S)-tert-Butyl 2-aminobutanoate hydrochloride

Cat. No. B612985
CAS RN: 53956-05-1
M. Wt: 195.7
InChI Key: OEPKETQBSXWOBJ-RGMNGODLSA-N
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Description

-(S)-tert-Butyl 2-aminobutanoate hydrochloride, also known as SABH, is an organic compound belonging to the class of acyclic tertiary amines. It is a colorless, water-soluble solid with a molecular weight of 205.6 g/mol. SABH is used as a reagent in organic synthesis and as a catalyst in various biochemical processes.

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

(S)-tert-Butyl 2-aminobutanoate hydrochloride serves as a precursor in the asymmetric synthesis of complex molecules. For example, it is used in the synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, important chiral building blocks for the development of pharmaceuticals and biologically active compounds. This process involves conjugate addition and amination reactions, demonstrating the compound's versatility as a chiral synthon (Bunnage et al., 2003).

Multifunctional Dendrimers

The compound also plays a crucial role in the design and synthesis of multifunctional dendrimers. Through the preparation of C-branched monomers, which are integral to constructing dendrimers with varied functionalities, (S)-tert-Butyl 2-aminobutanoate hydrochloride contributes to advancements in materials science, offering potential applications in drug delivery, catalysis, and nanotechnology (Newkome et al., 2003).

Biodegradable Polycarbonates

Research into environmentally benign materials has leveraged (S)-tert-Butyl 2-aminobutanoate hydrochloride in the synthesis of degradable polycarbonates. These materials are derived from dihydroxybutyric acid and carbon dioxide, highlighting the compound's application in creating biocompatible polymers that could be used in biomedical engineering and sustainable materials development (Tsai et al., 2016).

Advanced Organic Syntheses

In organic chemistry, (S)-tert-Butyl 2-aminobutanoate hydrochloride is involved in reactions that yield new trifluoromethylated furan derivatives, indicating its utility in introducing fluorine into organic molecules. These fluorinated compounds have applications in pharmaceuticals, agrochemicals, and materials science, underscoring the compound's importance in the development of organofluorine chemistry (Mosslemin et al., 2004).

properties

IUPAC Name

tert-butyl (2S)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPKETQBSXWOBJ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705506
Record name tert-Butyl (2S)-2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-aminobutanoate hydrochloride

CAS RN

53956-05-1
Record name tert-Butyl (2S)-2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-aminobutanoate hydrochloride
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